molecular formula C10H11BrClN3OS B4734287 N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide

N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide

Cat. No. B4734287
M. Wt: 336.64 g/mol
InChI Key: UWHBHSZXWQSURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide, also known as BrCPH, is a chemical compound that has been studied extensively for its potential applications in scientific research. BrCPH is a thiosemicarbazone derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for a variety of research studies.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its potential anticancer effects, N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide has been shown to exhibit a variety of other biochemical and physiological effects. Studies have shown that N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide exhibits antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide is its high potency and specificity for cancer cells, which makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide. One area of interest is the development of novel delivery methods for N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide, which could improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide and its potential applications in the treatment of other diseases. Overall, the potential applications of N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide in scientific research make it an exciting and promising area of study.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide as a potential anticancer agent. Studies have shown that N-(4-bromo-2-chlorophenyl)-2-propionylhydrazinecarbothioamide exhibits potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(propanoylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN3OS/c1-2-9(16)14-15-10(17)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHBHSZXWQSURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=S)NC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-chlorophenyl)-2-propanoylhydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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